![molecular formula C19H21N5O3S B12172396 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12172396.png)
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one
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Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₇N₃O₃S
Molecular Weight: 303.37 g/mol
IUPAC Name: this compound
CAS Number: 245057-86-7
The compound features isoquinoline and triazole moieties that contribute to its biological activity. Its unique structure allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoquinoline structure is known for its influence on neurotransmitter systems, while the triazole component may enhance binding affinity to target proteins.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antioxidant Activity: Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects: The compound may inhibit pathways involved in inflammation, similar to other isoquinoline derivatives that have shown promise as anti-inflammatory agents.
- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that this compound could induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of COX-II enzyme activity (IC50 = 0.52 μM), suggesting anti-inflammatory potential. |
Study B | Showed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM. |
Study C | Evaluated antioxidant capacity using DPPH assay, revealing a scavenging effect comparable to standard antioxidants. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Compound X | Isoquinoline derivative | Strong anti-inflammatory effects |
Compound Y | Triazole-based | Moderate cytotoxicity against leukemia cells |
Compound Z | Indole derivative | High antioxidant activity |
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-9-13-5-7-23(11-14(13)10-16(15)27-2)19(25)6-8-28-18-4-3-17-21-20-12-24(17)22-18/h3-4,9-10,12H,5-8,11H2,1-2H3 |
InChI Key |
VDUHKUPGQLCQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCSC3=NN4C=NN=C4C=C3)OC |
Origin of Product |
United States |
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